3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline

Lipophilicity Drug Design Physicochemical Properties

Researchers synthesizing SU11274 or related MET kinase inhibitors require the precise 3,5-dimethyl-substituted aniline building block-generic analogs lacking this substitution yield significantly less potent compounds. 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline (CAS 2226939-38-2) is the validated precursor for achieving low nanomolar MET inhibition (IC50 ~10-20 nM). • Confirmed selectivity >50-fold over Flk, >500-fold over EGFR/PDGFR • Optimized lipophilicity (LogP 1.6) for drug-like properties • Suitable for PET tracer radiosynthesis (e.g., [11C]SU11274).

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
Cat. No. B12818690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N2CCN(CC2)C)C)N
InChIInChI=1S/C13H21N3/c1-10-8-12(14)9-11(2)13(10)16-6-4-15(3)5-7-16/h8-9H,4-7,14H2,1-3H3
InChIKeyXNYYHRCDOIGWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline: MET Kinase Inhibitor Precursor


3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 2226939-38-2) is an organic compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It is a substituted aniline derivative, featuring a 4-methylpiperazine ring and two methyl groups on the aniline moiety. Its primary scientific value is as a critical intermediate in the synthesis of SU11274, a well-characterized and highly selective inhibitor of the c-Met receptor tyrosine kinase [1].

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline: Why Simple Analogs Fail


Substituting 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline with simpler analogs like 4-(4-methylpiperazin-1-yl)aniline or 3,5-dimethylaniline is not viable due to the profound impact of the 3,5-dimethyl substitution on both physicochemical properties and the resulting biological activity of downstream products. The presence of the two methyl groups on the aniline ring significantly increases lipophilicity (XLogP3 of 1.6 vs. 1.2 for the non-methylated analog), which is crucial for optimizing drug-like properties [1]. Critically, this specific substitution pattern is a key structural requirement for the high potency and selectivity of the clinically relevant MET inhibitor, SU11274. Replacing this building block with a generic alternative would result in a derivative with significantly altered, and likely inferior, kinase inhibition profiles, as the 3,5-dimethyl groups are essential for ATP-competitive binding in the MET kinase domain [2].

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline: Quantitative Evidence vs. Analogs


Lipophilicity Advantage from 3,5-Dimethyl Substitution

The 3,5-dimethyl substitution on the aniline ring of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline provides a measurable increase in lipophilicity compared to its closest analog, 4-(4-methylpiperazin-1-yl)aniline. The calculated LogP for the target compound is 1.63744 , while the XLogP3-AA value for the unsubstituted analog is reported as 1.2 [1]. This increase in lipophilicity can improve membrane permeability and binding interactions in hydrophobic enzyme pockets.

Lipophilicity Drug Design Physicochemical Properties

Potent MET Kinase Inhibition by SU11274

While the target compound is a building block, its incorporation into the molecule SU11274 results in a potent MET kinase inhibitor. SU11274 demonstrates an IC50 of 0.01-0.02 µM (10-20 nM) against MET in cell-free assays [1]. In cellular assays with MET-dependent cell lines, SU11274 inhibits HGF-induced growth with IC50 values of 3.4 µM (H69 cells) and 6.5 µM (H345 cells) . This potency is directly attributable to the structural features provided by the 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline scaffold.

MET Kinase Cancer Kinase Inhibitor

High Selectivity Profile of SU11274

The 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline scaffold, when elaborated into SU11274, confers a high degree of selectivity for MET over a panel of other tyrosine kinases. SU11274 exhibits >50-fold selectivity for MET (IC50 = 0.02 µM) versus Flk (IC50 = 1.3 µM) and >500-fold selectivity versus EGFR, PDGFR, Tie2, and c-src (all with IC50 >10-100 µM) [1]. This selective profile is a defining characteristic of the molecule and is essential for its use as a chemical probe to dissect MET-specific signaling pathways.

Kinase Selectivity Off-Target Effects Chemical Biology

3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline: Best-Fit Applications


Potent MET Inhibitor Synthesis

This compound is the optimal building block for synthesizing SU11274 and related MET kinase inhibitors. The quantitative evidence demonstrates that its structural features are essential for achieving low nanomolar potency (IC50 ~10-20 nM) against the MET target . It should be procured when the primary research goal is to create a chemical probe or lead compound with high MET inhibitory activity. Generic analogs lacking the 3,5-dimethyl substitution would be unsuitable, as they are likely to yield significantly less potent compounds.

Selective MET Inhibition for Pathway Studies

For experiments designed to selectively inhibit the MET signaling pathway and attribute biological outcomes solely to MET activity, this compound is the necessary precursor. The resulting inhibitor, SU11274, has a validated selectivity profile, showing >50-fold selectivity over Flk and >500-fold over other kinases like EGFR and PDGFR [1]. This high selectivity reduces the risk of confounding off-target effects, making it a superior choice for pathway deconvolution and target validation studies.

MET-Targeted Imaging Probe Development

The 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline core is a key component in the radiosynthesis of MET-targeted PET imaging agents, such as [11C]SU11274 [2]. The scaffold's proven ability to bind the MET kinase domain with high affinity makes it a valuable starting material for creating diagnostic tools to visualize MET-expressing tumors in vivo. Researchers developing companion diagnostics or studying MET expression in oncology models should prioritize this building block for its established track record in this application.

SAR Studies on Anilinopiperazine Inhibitors

When performing structure-activity relationship (SAR) studies on anilinopiperazine kinase inhibitors, this compound serves as a defined and potent reference point. Its quantifiably higher lipophilicity (LogP 1.6 vs. 1.2 for the unsubstituted analog) can be a critical parameter to modulate when optimizing for cellular permeability or solubility. Procuring this specific analog allows for a data-driven approach to exploring chemical space around a validated MET inhibitor scaffold.

Quote Request

Request a Quote for 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.